molecular formula C25H18ClFN2O4 B2955727 2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 895639-79-9

2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2955727
M. Wt: 464.88
InChI Key: DPJVVYGSWSBFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H18ClFN2O4 and its molecular weight is 464.88. The purity is usually 95%.
BenchChem offers high-quality 2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Properties

Research on structurally related amide containing isoquinoline derivatives has explored their structural aspects and properties, including the formation of gels and crystalline solids upon treatment with different mineral acids. Such studies highlight the potential of these compounds in material science for creating novel materials with specific properties like fluorescence and gelation capabilities. For instance, certain compounds have demonstrated the ability to form host–guest complexes with enhanced fluorescence emission, indicating potential applications in fluorescence-based sensors or imaging agents (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Anticancer Studies

Quinoline derivatives, including those structurally similar to the compound , have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promise in inhibiting the growth of various microbial strains and cancer cell lines, suggesting potential pharmaceutical applications. For example, fluoroquinolone-based 4-thiazolidinones have been synthesized from lead molecules and tested for antifungal and antibacterial activities, indicating the versatility of quinoline derivatives in developing new therapeutic agents (Patel & Patel, 2010).

Chemical Synthesis and Characterization

The synthesis and characterization of quinoline and isoquinoline derivatives form a crucial part of research, laying the groundwork for understanding their properties and potential applications. Studies have described the synthesis of novel quinoline-based derivatives with broad-spectrum antimicrobial potency, emphasizing the importance of structural modifications to enhance biological activity (Desai, Rajpara, & Joshi, 2012).

Biological Evaluation

Further research into the biological evaluation of novel quinoline derivatives has shown significant potential in the development of new therapeutic agents. For instance, novel sulfonamide derivatives have been synthesized and screened for their cytotoxic activity against cancer cell lines, highlighting the broad applicability of quinoline derivatives in medicinal chemistry (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

properties

IUPAC Name

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN2O4/c1-33-22-5-3-2-4-20(22)28-23(30)14-29-13-19(24(31)15-6-9-17(27)10-7-15)25(32)18-12-16(26)8-11-21(18)29/h2-13H,14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJVVYGSWSBFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.